molecular formula C21H24N2O3 B4068470 1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol

1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol

Cat. No. B4068470
M. Wt: 352.4 g/mol
InChI Key: HPAKNUKRNUBYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDP, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a number of different fields.

Mechanism of Action

BDP works by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). This enzyme is involved in a number of different cellular processes, including inflammation and immune response. By inhibiting the activity of PDE4, BDP can help to reduce inflammation and improve immune function.
Biochemical and Physiological Effects:
BDP has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, BDP has also been found to have neuroprotective effects and to improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP in lab experiments is its specificity. Because BDP specifically targets PDE4, it can be used to study the effects of PDE4 inhibition on a variety of different cellular processes. However, one potential limitation of using BDP is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on BDP. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. BDP has been found to have neuroprotective effects, and it may be able to help slow the progression of these diseases.
Another potential future direction for research on BDP is its use in the treatment of cardiovascular disease. BDP has been found to improve cardiovascular function, and it may be able to help reduce the risk of heart disease and stroke.
Overall, BDP is a promising compound that has a variety of potential applications in scientific research. Its specificity and range of biochemical and physiological effects make it a valuable tool for researchers in a number of different fields.

Scientific Research Applications

BDP has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a number of different fields.

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(4-phenylmethoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-16-12-17(2)23(22-16)13-19(24)15-26-21-10-8-20(9-11-21)25-14-18-6-4-3-5-7-18/h3-12,19,24H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAKNUKRNUBYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
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1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
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1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
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1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
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1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
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1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol

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